2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole
Description
Properties
IUPAC Name |
2-(2-methylpropylsulfanyl)-5-(3-nitrophenyl)-1-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-14(2)13-25-19-20-12-18(21(19)16-8-4-3-5-9-16)15-7-6-10-17(11-15)22(23)24/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBYFYQWNUAMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzaldehyde with isobutylthiol and aniline in the presence of a suitable catalyst to form the imidazole ring. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 3-nitrophenyl group creates a stronger electron-deficient environment than unsubstituted phenyl or methylphenyl groups, favoring interactions with electron-rich biological targets .
- Steric Effects : Bulky substituents (e.g., 4-fluorobenzylthio) may hinder binding to sterically constrained active sites compared to smaller groups like allylthio .
Enzyme Inhibition
- α-Glucosidase Inhibition : Compounds like 9c (from ) with 4-bromophenyl substituents exhibit IC₅₀ values in the low micromolar range, attributed to halogen bonding with catalytic residues. The 3-nitrophenyl group in the target compound may mimic this effect via nitro-oxygen interactions .
- Antimicrobial Activity: Imidazoles bearing electron-withdrawing groups (e.g., NO₂, F) show enhanced growth inhibition against Gram-positive bacteria. The 3-nitrophenyl group in the target compound aligns with this trend .
Antitumor Potential
- Sulfonyl Derivatives : 5-Hydrosulfonylbenzimidazoles (e.g., compounds 5a–o in ) demonstrate moderate cytotoxicity against HeLa cells (IC₅₀: 10–50 µM). The isobutylthio group in the target compound could enhance tumor selectivity by modulating sulfhydryl enzyme interactions .
Biological Activity
2-(Isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring substituted with an isobutylthio group and a nitrophenyl moiety. The structural formula can be represented as follows:
This structure is significant as it contributes to the compound's interaction with biological targets.
The biological activity of this compound has been linked to several mechanisms:
- Antioxidant Activity : The presence of the nitro group enhances the compound's ability to scavenge free radicals, thus exhibiting antioxidant properties.
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
Pharmacological Studies
Several pharmacological studies have been conducted to assess the efficacy and safety of this compound:
- Anticancer Activity : Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, in vitro studies showed a significant reduction in cell viability in breast cancer and leukemia cell lines at concentrations ranging from 10 to 50 µM.
- Neuroprotective Effects : The compound has been evaluated for its potential neuroprotective effects in models of neurodegenerative diseases. In animal studies, it was shown to reduce oxidative stress markers and improve cognitive function.
- Anti-inflammatory Properties : Inflammation models have demonstrated that this compound can reduce pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of this compound against human breast cancer cells (MCF-7). The study reported an IC50 value of 25 µM, indicating significant cytotoxicity. The mechanism was attributed to apoptosis induction through caspase activation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Apoptosis via caspase |
| HL-60 | 30 | Cell cycle arrest |
Case Study 2: Neuroprotection
A neuroprotective study involved administering the compound to mice subjected to induced oxidative stress. Results indicated a decrease in malondialdehyde levels and an increase in superoxide dismutase activity, suggesting protective effects on neuronal cells.
| Treatment Group | Malondialdehyde (nmol/mg) | SOD Activity (U/mg) |
|---|---|---|
| Control | 5.4 | 0.8 |
| Treatment | 2.3 | 1.5 |
Q & A
Q. How do steric effects from the 3-nitrophenyl group influence regioselectivity in further functionalization?
- Methodological Answer : Steric maps (e.g., calculated using molecular mechanics) identify hindered positions. Electrophilic substitution reactions (e.g., bromination) under kinetic vs. thermodynamic conditions (high vs. low temperature) test regioselectivity. Compare results with DFT-calculated transition states to rationalize outcomes, as in ’s reaction path search methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
